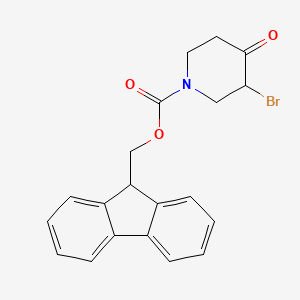
(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C20H18BrNO3 . It has a molecular weight of 400.27 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a piperidine ring, and a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .Scientific Research Applications
Generation and Characterization of Carbocations
L. Johnston and colleagues (1993) explored the generation and characterization of α-carbonylmethyl cations under stable ion conditions, specifically studying the 9-carbomethoxyfluoren-9-yl cation. Spectral data (visible/NMR spectroscopy) and product identification from trapping reactions were used to understand the cation's structure and reactivity. The study provided insights into the kinetic stability of such cations, important in various chemical syntheses and reactions (Johnston et al., 1993).
Protection Group in Organic Synthesis
J. Soley and Scott D. Taylor (2019) demonstrated the use of the 9-phenyl-9-fluorenyl (PhF) group as an N protecting group for amino acids and their derivatives. They presented a mild, rapid, and chemoselective procedure for introducing the PhF group, highlighting its ability to prevent racemization and its application in protecting various functional groups. This research has implications for the synthesis of complex organic molecules, particularly in the pharmaceutical field (Soley & Taylor, 2019).
Structural and Crystallographic Studies
Kazuhiko Yamada et al. (2008) examined the crystal structure and torsion angles of fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate. Their research provided detailed insights into the molecular structure and intermolecular interactions of this compound, which can be fundamental for understanding its reactivity and properties in various chemical contexts (Yamada et al., 2008).
Reactivity and Transformation Studies
G. Mladenova and colleagues (2001) studied the transformation and reactivity of substituted fluorenyl cations, focusing on the formation and transformation of these cations under different conditions. This research enhances the understanding of the reactivity patterns of fluorenyl-based compounds, which are crucial in designing synthetic strategies for complex organic molecules (Mladenova et al., 2001).
Synthesis and Application in Sensing Technologies
Yingying Han and colleagues (2020) synthesized compounds using fluorene as the starting material and explored their applications as fluorescent sensors. This study highlights the potential application of fluorene derivatives in the development of sensing technologies for detecting various substances, showcasing the versatile nature of fluorene-based compounds (Han et al., 2020).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-bromo-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-18-11-22(10-9-19(18)23)20(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMYTMXBSGKEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)Br)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)
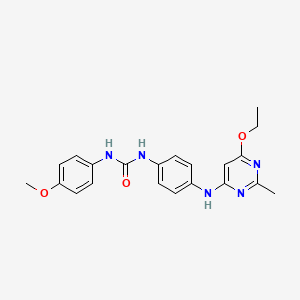
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)
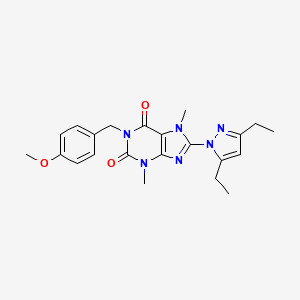
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
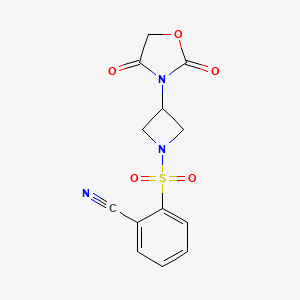
![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)
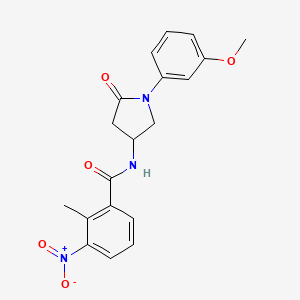
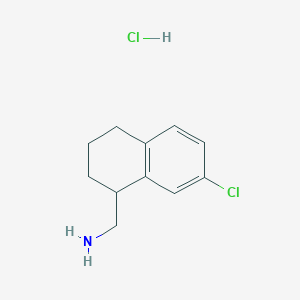
![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)
![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)
![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)
